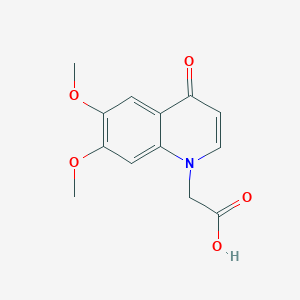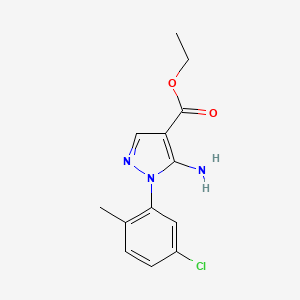
Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a chloro-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1-(5-bromo-2-methylphenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1-(5-chloro-3-methylphenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the chloro group at the 5-position and the methyl group at the 2-position of the phenyl ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C13H14ClN3O2 |
|---|---|
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
ethyl 5-amino-1-(5-chloro-2-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-19-13(18)10-7-16-17(12(10)15)11-6-9(14)5-4-8(11)2/h4-7H,3,15H2,1-2H3 |
Clé InChI |
PMUQYPJRWSYYAQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)Cl)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






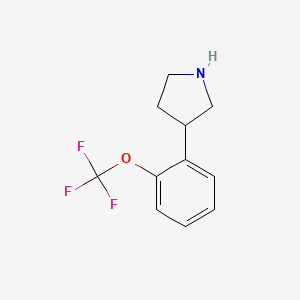
![N,5-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813658.png)
![6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813668.png)
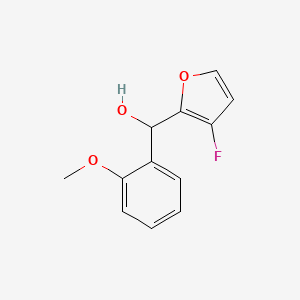

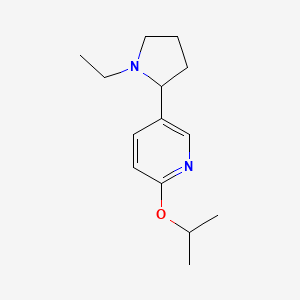
![N,N-Dimethylbenzo[b]thiophen-3-amine](/img/structure/B11813695.png)

